3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol
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Overview
Description
3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidin-3-ol moiety. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative, 3-(trifluoromethyl)pyridine.
Formation of Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving appropriate precursors.
Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the cyclization and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of target enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- 3-(Trifluoromethyl)pyridin-2-ol
Uniqueness
3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol is unique due to the presence of both the trifluoromethyl group and the azetidin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which may not be achievable with similar compounds .
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-2-1-3-14-7(6)8(15)4-13-5-8/h1-3,13,15H,4-5H2 |
InChI Key |
NXVHFVQPYBKENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C=CC=N2)C(F)(F)F)O |
Origin of Product |
United States |
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